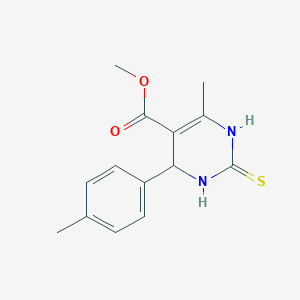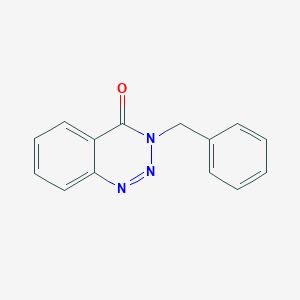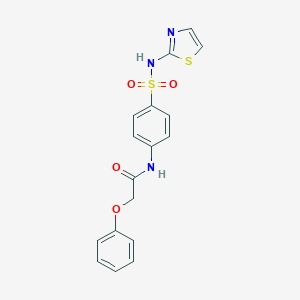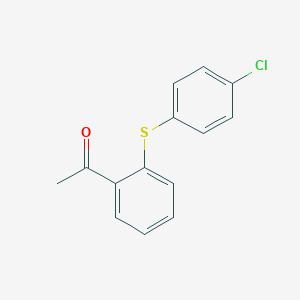
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Descripción general
Descripción
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a heterocyclic compound with a pyrimidine core. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be achieved through a multi-component reaction involving methyl acetoacetate, 4-methylbenzaldehyde, and thiourea. This reaction is typically carried out under reflux conditions in the presence of a catalyst such as iodine . The reaction proceeds via the Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidinones and their derivatives .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Microwave-assisted synthesis has also been explored to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 6-methyl-4-(4-iodophenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an iodine atom on the phenyl ring.
Uniqueness
METHYL 6-METHYL-4-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36g/mol |
Nombre IUPAC |
methyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H16N2O2S/c1-8-4-6-10(7-5-8)12-11(13(17)18-3)9(2)15-14(19)16-12/h4-7,12H,1-3H3,(H2,15,16,19) |
Clave InChI |
JPNGAFIAIFDDHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{4-chloro-2-[(2,4-dichlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374116.png)
![N-{4-chloro-2-[(2,5-dichlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B374118.png)
![N-(5-chloro-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzyl)-N,N-dimethylamine](/img/structure/B374120.png)
![4-[(6,11-Dihydrodibenzo[b,e]thiepin-11-ylmethyl)amino]-2-quinazolinecarboxylic acid](/img/structure/B374122.png)


![N-{2-[(2,4-dichlorophenyl)sulfanyl]-4-fluorobenzyl}-N,N-dimethylamine](/img/structure/B374126.png)
![11-Phenyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B374128.png)
![8-chloro-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one](/img/structure/B374130.png)
![10,11-Dihydrodibenzo[b,f]thiepine](/img/structure/B374131.png)
![Dibenzo[b,f]oxepin-2-yl methyl ether](/img/structure/B374133.png)
![8-methoxydibenzo[b,f]oxepin-10(11H)-one](/img/structure/B374137.png)


